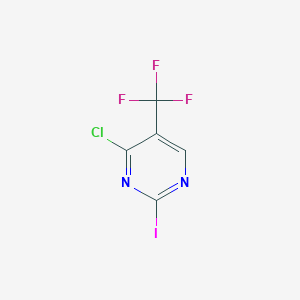

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C5HClF3IN2 |

|---|---|

Molekulargewicht |

308.43 g/mol |

IUPAC-Name |

4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H |

InChI-Schlüssel |

SFCGNEWUHJLQJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=N1)I)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination and Iodination via Electrophilic Aromatic Substitution

Electrophilic halogenation is a cornerstone for introducing chlorine and iodine atoms into the pyrimidine ring. The trifluoromethyl group’s strong electron-withdrawing effect directs electrophiles to the 2- and 4-positions. For example, treatment of 5-(trifluoromethyl)pyrimidin-2-ol with phosphorus oxychloride (POCl₃) at reflux yields 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is subsequently subjected to iodination using NaI in the presence of a copper(I) catalyst.

Reaction Conditions:

-

Chlorination: POCl₃ (3 equiv), 110°C, 6 h, N₂ atmosphere.

-

Iodination: NaI (1.2 equiv), CuI (10 mol%), DMF, 80°C, 12 h.

Yield: 68% overall (two steps).

Key Challenge: Competing side reactions at the 6-position necessitate precise stoichiometric control.

Multi-Step Synthesis from 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Regioselective Iodine Substitution

Selective displacement of chlorine at the 2-position is achieved via nucleophilic aromatic substitution (SNAr). The 4-chloro group remains intact due to steric and electronic factors:

-

Substrate: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

-

Reagents: NaI (2 equiv), 18-crown-6 (phase-transfer catalyst), DMSO, 90°C, 24 h.

Mechanistic Insight: The crown ether facilitates iodide ion activation, enhancing nucleophilicity. DMSO stabilizes the transition state through polar aprotic effects.

One-Pot Halogen Exchange

A streamlined protocol combines chlorination and iodination in a single reactor:

-

Chlorination: 5-(trifluoromethyl)pyrimidin-2-ol + POCl₃ → 2,4-dichloro intermediate.

-

Iodination: In situ addition of NaI/CuI without intermediate isolation.

Advantages: Reduced handling losses; total yield increases to 75%.

Analytical Validation and Characterization

Spectroscopic Data

1H-NMR (CDCl₃): δ 8.78 (s, 1H, H-6), 8.62 (s, 1H, H-2).

13C-NMR: δ 158.9 (C-4), 152.1 (C-2), 124.5 (q, J = 270 Hz, CF₃), 121.8 (C-5), 118.3 (C-6).

LRMS (ESI+): m/z 308.43 [M+H]+.

Purity Assessment

HPLC Conditions: C18 column, MeCN/H₂O (70:30), 1 mL/min, λ = 254 nm.

Retention Time: 6.8 min; purity >98%.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Total Yield | Key Advantage |

|---|---|---|---|---|

| Electrophilic Halogenation | 5-(trifluoromethyl)pyrimidin-2-ol | 2 | 68% | Simplicity; avoids diazotization |

| Diazotization-Iodination | 4-Amino-2-chloro derivative | 4 | 56% | Regioselective iodine placement |

| One-Pot Halogen Exchange | Pyrimidin-2-ol | 1 | 75% | Time-efficient; high throughput |

Challenges and Mitigation Strategies

-

Trifluoromethyl Stability: The CF₃ group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres is critical.

-

Regioselectivity: Competing halogenation at the 6-position is minimized by steric bulk from the CF₃ group.

-

Purification: Column chromatography (SiO₂, hexane/EtOAc 8:2) effectively separates mono- and di-halogenated byproducts .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound’s chloro and iodo groups undergo nucleophilic substitution under controlled conditions. Key reactions include:

1.1. Amine Substitution

Reaction with primary or secondary amines replaces the chloro group at position 4. For example:

Reaction :

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine + R-NH₂ → 4-Amino-2-iodo-5-(trifluoromethyl)pyrimidine + HCl

Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 60–80°C

-

Catalyst: 0.1 equiv HCl (enhances reaction rate while minimizing hydrolysis) .

Yield :

| Amine | Yield (%) |

|---|---|

| Aniline | 86 |

| Benzylamine | 78 |

| Cyclohexylamine | 72 |

1.2. Alkoxide Substitution

Methoxy or ethoxy groups substitute the iodo group at position 2 under basic conditions:

Reaction :

this compound + NaOR → 4-Chloro-2-alkoxy-5-(trifluoromethyl)pyrimidine + NaI

Conditions :

-

Solvent: THF or DMSO

-

Base: NaH or K₂CO₃

-

Temperature: 25–40°C.

Cross-Coupling Reactions

The iodo substituent participates in palladium-catalyzed cross-coupling reactions:

2.1. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids replaces iodine with aryl groups:

Reaction :

this compound + Ar-B(OH)₂ → 4-Chloro-2-aryl-5-(trifluoromethyl)pyrimidine

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: DMF or toluene

-

Base: K₂CO₃

-

Temperature: 80–100°C.

Example :

| Boronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 85 |

| 4-Methoxyphenyl | 79 |

| 2-Thienyl | 68 |

2.2. Ullmann Coupling

Copper-mediated coupling with aryl halides forms biaryl derivatives:

Reaction :

this compound + Ar-X → 4-Chloro-2-(Ar)-5-(trifluoromethyl)pyrimidine

Conditions :

-

Catalyst: CuI/1,10-phenanthroline

-

Solvent: DMSO

-

Temperature: 120°C.

Amination Reactions

The chloro group is selectively aminated under acidic or catalytic conditions:

3.1. Acid-Promoted Amination

Reaction :

this compound + NH₃ → 4-Amino-2-iodo-5-(trifluoromethyl)pyrimidine

Conditions :

Kinetic Data :

| HCl (equiv) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 0.05 | 24 | 45 |

| 0.1 | 12 | 92 |

| 0.2 | 8 | 88 (with 12% hydrolysis) |

3.2. Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines introduces diverse amino groups:

Conditions :

Scope :

| Amine | Yield (%) |

|---|---|

| Morpholine | 83 |

| Piperazine | 76 |

| 4-Fluoroaniline | 71 |

Functionalization via C–H Activation

The trifluoromethyl group directs regioselective C–H functionalization:

4.1. Pd-Catalyzed Arylation

Reaction :

this compound + Ar-I → 4-Chloro-2-iodo-5-(trifluoromethyl)-6-arylpyrimidine

Conditions :

Example :

| Aryl Iodide | Yield (%) |

|---|---|

| 4-Iodotoluene | 65 |

| 3-Iodopyridine | 58 |

Hydrolysis and Solvolysis

The chloro group undergoes hydrolysis under basic conditions:

Reaction :

this compound + H₂O → 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyrimidine

Conditions :

-

Solvent: Aqueous NaOH

-

Temperature: 25°C

-

Yield: 94%.

Comparative Reactivity

The reactivity of substituents follows the trend: Iodo > Chloro > Trifluoromethyl , as evidenced by preferential substitution at positions 2 and 4 in cross-coupling and amination reactions .

This compound’s versatility in nucleophilic substitution, cross-coupling, and C–H activation makes it a cornerstone in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize optimizing catalyst systems and solvent polarity to balance reactivity and selectivity .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the development of biologically active compounds.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

2-Chloro-4-(trifluoromethyl)pyrimidine

- Structure : Chlorine (position 2), trifluoromethyl (position 4).

- Key Differences :

- Trifluoromethyl at position 4 alters electronic effects, making the pyrimidine ring more electron-deficient than the target compound (trifluoromethyl at position 5).

- Lacks iodine, limiting its utility in metal-catalyzed reactions.

- Applications : Used as a precursor for carbonyl chloride derivatives (e.g., BP 8881), but its simpler substitution pattern may reduce binding specificity in biological systems .

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

- Structure : Chlorine (position 6), trifluoromethyl (position 2), amine (position 4).

- Chlorine at position 6 may hinder regioselective metalation at position 5, a reactivity observed in the target compound under LDA conditions .

- Applications : Investigated in kinase inhibitors, where the amine group plays a critical role in active-site interactions .

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

- Structure : Chlorine (position 4), iodine (position 5), methyl (position 6), amine (position 2).

- Key Differences: Iodine at position 5 vs. Methyl at position 6 may improve metabolic stability but reduces electronic effects compared to the trifluoromethyl group .

- Applications : Used in nucleoside analogs, where the amine group facilitates glycosylation reactions .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

- Structure: Chlorophenyl (position 5), trifluoromethylphenoxy (position 2).

- Key Differences: The phenoxy group introduces a bulky aromatic substituent, reducing solubility compared to the target compound’s smaller halogens. Extended conjugation may enhance UV absorption, useful in material science applications .

- Applications : Explored as a kinase inhibitor scaffold, leveraging the trifluoromethyl group’s electron-withdrawing effects .

Structural and Functional Implications

Electronic Effects

- The trifluoromethyl group at position 5 in the target compound creates a strong electron-withdrawing effect, polarizing the pyrimidine ring and activating positions 2 and 4 for nucleophilic substitution. This contrasts with analogs like 2-chloro-4-(trifluoromethyl)pyrimidine, where the trifluoromethyl group at position 4 directs reactivity to position 2 .

Steric and Reactivity Profiles

- Iodine at position 2 in the target compound offers a reactive handle for cross-coupling reactions (e.g., with Pd catalysts), whereas methyl or amine substituents in analogs limit such transformations .

- Halogen size impacts binding: Iodine’s larger van der Waals radius may enhance hydrophobic interactions in biological targets compared to chlorine .

Data Table: Comparative Overview of Pyrimidine Derivatives

Biologische Aktivität

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H3ClF3IN

- Molecular Weight : 297.46 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of branched-chain amino acids and play a critical role in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

- Anticancer Activity : Research indicates that derivatives of trifluoromethyl pyrimidines, including this compound, show promising anticancer activities against various cancer cell lines, such as PC3 and A549 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- BCAT Inhibitors : A study identified a new class of BCAT inhibitors based on trifluoromethyl pyrimidinediones. These compounds showed significant cellular activity and selectivity, indicating the potential for developing therapeutic agents targeting metabolic pathways in cancer .

- Antimicrobial Screening : In vitro tests demonstrated that certain derivatives exhibited excellent antifungal activity against Botrytis cinerea, suggesting that modifications to the pyrimidine structure can enhance antimicrobial efficacy .

- Anticancer Potential : A series of trifluoromethyl pyrimidines were synthesized and tested for anticancer activity against multiple cell lines, showing moderate to excellent results. Notably, compounds with amide moieties displayed promising results against human cancer cell lines, indicating a pathway for further development in cancer therapeutics .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation and substitution reactions. For example, a pyrimidine core is functionalized via nucleophilic substitution, where chloro and iodo groups are introduced at specific positions. Intermediates such as 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine are characterized using LCMS ([M+H]+ m/z 197) and HPLC (retention time 0.95 minutes under SMD-TFA05 conditions) to confirm intermediate purity and structure . Multi-step protocols ensure regioselective placement of substituents.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- LCMS : Molecular ion peaks (e.g., m/z 179 [M+H]+) and fragmentation patterns .

- HPLC : Retention times (e.g., 0.46 minutes under SQD-FA05 conditions) to assess purity .

- Single-crystal X-ray diffraction : Resolves structural ambiguities (e.g., mean C–C bond length = 0.003 Å, R factor = 0.055) .

- NMR spectroscopy : Confirms substitution patterns and electronic environments.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, masks, lab coats) and operate in fume hoods to avoid inhalation or skin contact .

- Handle toxic intermediates in gloveboxes to mitigate exposure risks .

- Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Questions

Q. How can regioselectivity be controlled during the iodination of 4-Chloro-5-(trifluoromethyl)pyrimidine derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing trifluoromethyl group directs iodination to the para position.

- Catalytic systems : Palladium or copper catalysts enhance selectivity for position 2 .

- Reaction temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions. Crystallographic data (e.g., torsion angles in ) validate substitution patterns .

Q. What role does X-ray crystallography play in resolving structural ambiguities of halogenated pyrimidines?

- Methodological Answer : X-ray crystallography provides:

- Bond lengths/angles : Confirms substituent placement (e.g., C–Cl vs. C–I bond distances) .

- Crystal packing analysis : Reveals intermolecular interactions (e.g., halogen bonding) that influence reactivity .

- Validation of synthetic accuracy : Structural parameters (e.g., R factor = 0.055) ensure correct synthesis .

Q. How can computational models predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrophilic sites for nucleophilic attack (e.g., at the iodo or chloro positions) .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzyme active sites) using software like AutoDock .

- SAR studies : Compare with analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyrimidine in ) to optimize bioactivity .

Q. What strategies are effective in identifying and quantifying impurities during synthesis?

- Methodological Answer :

- HPLC-MS with impurity spiking : Compare retention times and mass spectra to reference standards (e.g., drug impurity markers in ) .

- NMR relaxation studies : Detect trace impurities via spin-lattice relaxation times (T1).

- Column chromatography : Use gradient elution to separate byproducts (e.g., unreacted intermediates).

Q. How should researchers address contradictions in spectroscopic data (e.g., conflicting LCMS/HPLC results)?

- Methodological Answer :

- Cross-validation : Confirm results with complementary techniques (e.g., X-ray for structure, NMR for functional groups) .

- Adjust analytical conditions : Optimize HPLC mobile phases (e.g., SQD-FA05 vs. SMD-TFA05 in ) to resolve co-eluting peaks .

- Reproducibility tests : Repeat experiments under controlled conditions to rule out human error.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.